1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone
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Overview
Description
1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone is an organic compound with the molecular formula C9H8ClFO It is a derivative of ethanone, featuring chloro, fluoro, and methyl substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone typically involves the chlorination and fluorination of starting materials, followed by a condensation reaction with acetone. Various catalysts, solvents, and reaction conditions are employed to achieve the desired yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification, crystallization, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halogens (Cl2, Br2), nucleophiles (NH3, OH-)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Chloro-6-fluoro-3-methylphenyl)ethanone
- 2-Chloro-6-fluoro-3-methylphenylacetonitrile
- 2-Chloro-6-fluoro-3-methylphenylboronic acid pinacol ester
Uniqueness
1-(2-Chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone is unique due to its specific combination of chloro, fluoro, and methyl substituents on the phenyl ring, as well as the presence of two difluoro groups on the ethanone moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications .
Properties
Molecular Formula |
C9H6ClF3O |
---|---|
Molecular Weight |
222.59 g/mol |
IUPAC Name |
1-(2-chloro-6-fluoro-3-methylphenyl)-2,2-difluoroethanone |
InChI |
InChI=1S/C9H6ClF3O/c1-4-2-3-5(11)6(7(4)10)8(14)9(12)13/h2-3,9H,1H3 |
InChI Key |
DLYWDQLNJSSLDL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)C(F)F)Cl |
Origin of Product |
United States |
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